molecular formula C12H19NO B8326498 2-(Methylamino)-4-tert-pentylphenol

2-(Methylamino)-4-tert-pentylphenol

Cat. No.: B8326498
M. Wt: 193.28 g/mol
InChI Key: UVMOODVLVWRFSA-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-tert-pentylphenol is a phenolic derivative characterized by a methylamino group (–NHCH₃) at the ortho position (C2) and a bulky tert-pentyl (–C(CH₃)₂CH₂CH₃) substituent at the para position (C4) of the aromatic ring.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(methylamino)-4-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C12H19NO/c1-5-12(2,3)9-6-7-11(14)10(8-9)13-4/h6-8,13-14H,5H2,1-4H3

InChI Key

UVMOODVLVWRFSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)NC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Potency

A critical comparison can be drawn with derivatives of 2-phenylquinazolinones, where substituent size and position significantly influence activity. For example:

  • Derivative 42 (3.4 µM potency): Features a para-amino group that anchors into the CDK9 active site via hydrogen bonds .
  • Derivative 41 (6.2 µM potency): Replaces the para-amino group with a bulkier 2-(methylamino) ethanol substituent, disrupting key interactions and reducing potency by two-fold .

Implication for 2-(Methylamino)-4-tert-pentylphenol: The tert-pentyl group at C4 is significantly larger than the substituents in the above derivatives.

Functional Group Positioning in Phenolic Derivatives

  • 2-((p-Tolylamino)methyl)phenol (): This compound has a phenolic hydroxyl group at C2 and a p-tolylamino-methyl substituent at C1. Unlike this compound, its methylamino group is part of a benzylamine moiety, altering electronic properties and solubility .
  • This highlights how backbone flexibility (aromatic vs. aliphatic) affects conformational stability and target selectivity .

Methylamino Group in Cathinone Derivatives

Compounds like Pentedrone and Pentylone () contain a 2-(methylamino) group on a ketone backbone. These cathinones exhibit stimulant effects due to their structural similarity to amphetamines, underscoring that the methylamino group’s pharmacological impact depends on its molecular context (e.g., phenol vs. ketone) .

Data Table: Key Structural and Functional Comparisons

Compound Backbone Substituent(s) Potency/Activity Notes Source
This compound Phenol –NHCH₃ (C2), –C(CH₃)₂CH₂CH₃ (C4) Predicted lower binding affinity (steric hindrance) N/A
Derivative 42 Quinazolinone Para-amino group 3.4 µM (CDK9 inhibition)
Derivative 41 Quinazolinone 2-(Methylamino) ethanol (para) 6.2 µM (reduced potency)
Pentedrone Cathinone 2-(Methylamino)-1-phenylpentan-1-one Stimulant (α-methylaminovalerophenone)
2-((p-Tolylamino)methyl)phenol Phenol –CH₂NH(4-methylphenyl) (C1) High polarity due to benzylamine

Research Findings and Implications

  • Steric Effects : Bulkier substituents like tert-pentyl may reduce target engagement but enhance metabolic stability or membrane permeability due to lipophilicity.
  • Backbone Flexibility: Phenolic derivatives (e.g., this compound) likely exhibit rigid binding modes compared to aliphatic analogs like Methoxmetamine .
  • Functional Group Synergy: The methylamino and hydroxyl groups in phenolic compounds could enable dual hydrogen-bonding interactions, a feature absent in cathinone derivatives .

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